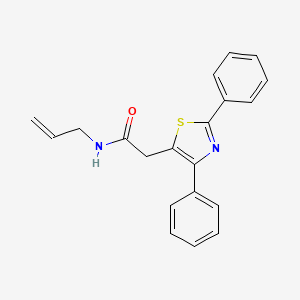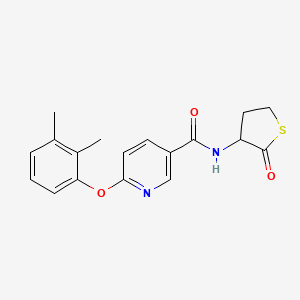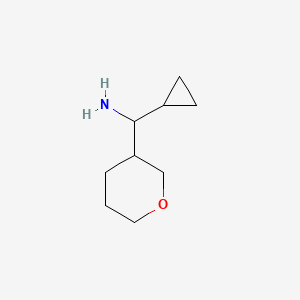
Cyclopropyl(oxan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(oxan-3-yl)methanamine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a mixture of diastereomers and is commonly used in scientific experiments as a chiral auxiliary reagent. The compound is characterized by the presence of a cyclopropyl group attached to an oxan-3-yl group, which is further connected to a methanamine group.
Vorbereitungsmethoden
The synthesis of Cyclopropyl(oxan-3-yl)methanamine involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with oxan-3-one under controlled conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Analyse Chemischer Reaktionen
Cyclopropyl(oxan-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropyl(oxan-3-yl)methanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(oxan-3-yl)methanamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a chiral auxiliary reagent to facilitate the synthesis of enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and other biologically active molecules.
In biology and medicine, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of potential drug candidates . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of Cyclopropyl(oxan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in the biological activity of the target, resulting in various physiological effects.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. the compound’s ability to form stable complexes with proteins and other biomolecules is a key factor in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl(oxan-3-yl)methanamine can be compared with other similar compounds, such as cyclopropylmethylamine and oxan-3-ylmethanamine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Cyclopropylmethylamine: This compound has a cyclopropyl group attached directly to a methanamine group, lacking the oxan-3-yl moiety.
Oxan-3-ylmethanamine: This compound features an oxan-3-yl group attached to a methanamine group but lacks the cyclopropyl group.
The uniqueness of this compound lies in its combination of both cyclopropyl and oxan-3-yl groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
cyclopropyl(oxan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-3-4-7)8-2-1-5-11-6-8/h7-9H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQMXYVACLNHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
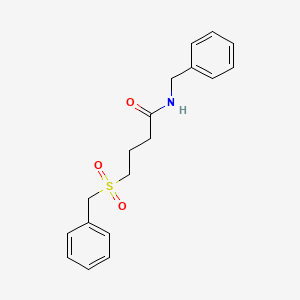
![(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)

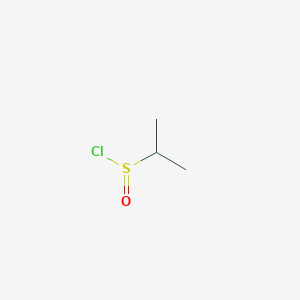
![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)
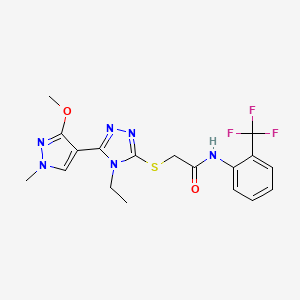
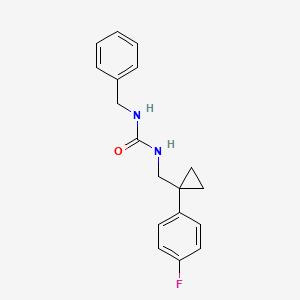
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)

